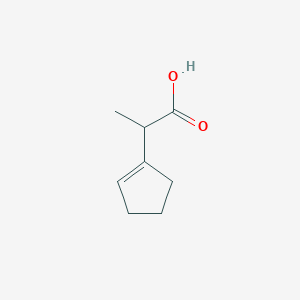

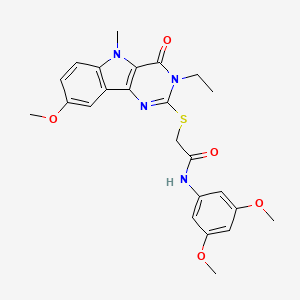

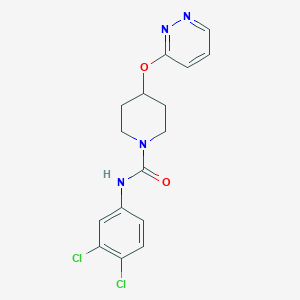

![molecular formula C10H9NO3S B2986387 3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid CAS No. 1181606-87-0](/img/structure/B2986387.png)

3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid” is a complex organic molecule that contains a furan ring, a thiazole ring, and a propanoic acid group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiazole is a similar heterocyclic compound, but it contains a nitrogen atom and a sulfur atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives have been synthesized through reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the furan and thiazole rings, along with the propanoic acid group . Detailed structural analysis would require advanced techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis

The compound may undergo various chemical reactions, particularly at the furan and thiazole rings . For instance, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . For instance, the presence of the propanoic acid group suggests that it would have acidic properties .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Thiol-Thione Tautomerism : The synthesis of furan derivatives, such as 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H [1,2,4] triazole-3-thiol from furan-2-carboxylic acid hydrazide, explores their thiol-thione tautomeric equilibrium, indicating potential chemical applications and insights into their structural dynamics M. Koparır, A. Çetin, A. Cansiz, 2005.

- Heterocyclic Compound Synthesis : Another study highlights the use of 3-(4-Phenyl) benzoyl propionic acid as a precursor for synthesizing various heterocyclic compounds like furanones and pyrrolinones, showcasing the versatility of furan derivatives in synthesizing complex organic molecules A. Y. Soliman, H. Bakeer, Attia La., 2010.

Biological Applications

- Antifungal and Antibacterial Activities : A new furan derivative, 3-(5-oxo-2,5-dihydrofuran-3-yl) propanoic acid, was isolated from an endophytic fungus, demonstrating potent antifungal activity against Fusarium graminearum and medium antibacterial activity against Streptococcus lactis, suggesting potential for developing new antimicrobial agents Xiu-fang Yang et al., 2018.

- Synthesis and Antimicrobial Activity : The synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives and their subsequent testing revealed good antimicrobial activity against yeast-like fungi Candida albicans, and bacteria such as Escherichia coli and Staphylococcus aureus, showcasing the potential of furan derivatives in antimicrobial drug development Mikhail V Kalyaev et al., 2022.

Material Science and Photocatalysis

- Conjugated Microporous Polymers : Furan derivatives were utilized in the synthesis of water-dispersible conjugated microporous poly-benzothiadiazoles, enhancing water compatibility and enabling their use as heterogeneous photocatalysts for singlet oxygen generation, which has implications in environmental remediation and organic synthesis H. Urakami et al., 2013.

Mecanismo De Acción

Target of Action

, and oxazole derivatives have shown a wide spectrum of biological activities .

Biochemical Pathways

For instance, indole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Oxazole derivatives have also shown diverse biological activities .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[2-(furan-2-yl)-1,3-thiazol-4-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c12-9(13)4-3-7-6-15-10(11-7)8-2-1-5-14-8/h1-2,5-6H,3-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCVUYLAQZDFCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=CS2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

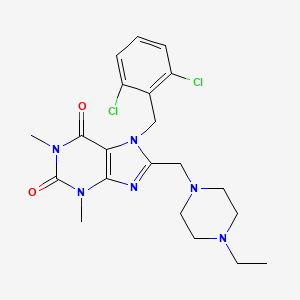

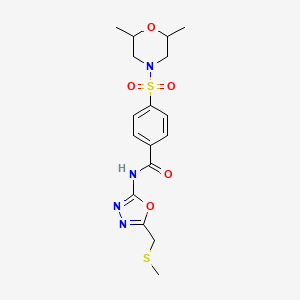

![N-(5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2986309.png)

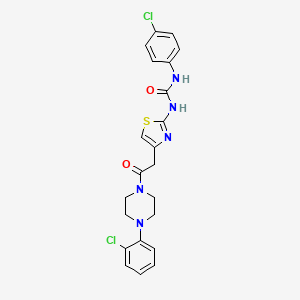

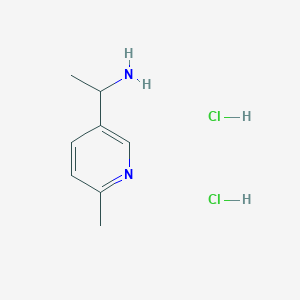

![5-methyl-2-phenyl-7-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2986320.png)

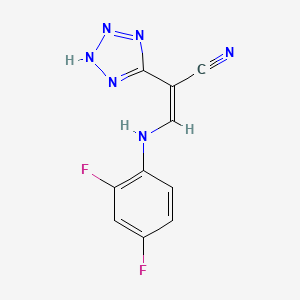

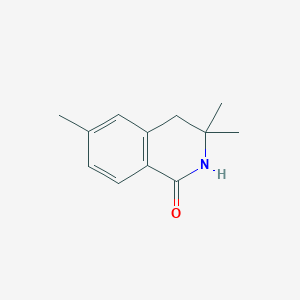

![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2986321.png)

![{4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine](/img/structure/B2986324.png)